molecular formula C22H29N3O3 B5580482 4-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one

4-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one

Cat. No.: B5580482
M. Wt: 383.5 g/mol
InChI Key: CIEDAFIJVIXTSR-UHFFFAOYSA-N
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Description

4-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.22089180 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Histamine H3 Receptor Antagonism

Compounds structurally related to "4-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one" have been explored for their potential as histamine H3 receptor antagonists. These compounds, featuring a 4-phenoxypiperidine core, are considered conformationally restricted versions of the 3-amino-1-propanol moiety found in many non-imidazole histamine H3 ligands. One such compound demonstrated potent, highly selective H3 receptor antagonism with in vivo efficacy in enhancing wakefulness in rats at low doses, highlighting its potential application in sleep disorders and possibly other neurological conditions (Dvorak et al., 2005).

2. Synthesis and Rearrangements in Organic Chemistry

Research into the synthesis and rearrangement of compounds containing 4-methoxyphenyl groups, similar to the one , has led to interesting findings in organic chemistry. For instance, derivatives with 4-substitutedphenyl groups have been synthesized, leading to imidazo[1,2-a]pyridines and indoles upon reaction with triethylamine. Such studies contribute to the understanding of chemical reactions and the development of new synthetic methodologies, potentially applicable in the synthesis of pharmacologically active compounds (Khalafy et al., 2002).

3. Antimicrobial and Antioxidant Activities

Compounds bearing structural similarities to "this compound" have been investigated for their antimicrobial and antioxidant properties. For instance, derivatives of 1,3,4-oxadiazole with phenylsulfonyl and piperidinyl groups have shown moderate to significant activity against Gram-negative and Gram-positive bacteria. Such research underscores the potential application of these compounds in developing new antimicrobial agents (Khalid et al., 2016).

4. Herbicidal Activity

Research into the herbicidal activity of aryl-formyl piperidinone derivatives, which share structural features with the compound , has led to the discovery of potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Such compounds, derived from natural product fragments and exhibiting significant herbicidal activity, represent potential leads for the development of new, environmentally friendly herbicides (Fu et al., 2021).

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-16(2)25-15-12-23-22(25)18-10-13-24(14-11-18)21(27)9-8-20(26)17-4-6-19(28-3)7-5-17/h4-7,12,15-16,18H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEDAFIJVIXTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.